4-(4-ethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
CAS No.: 537679-36-0
Cat. No.: VC5943925
Molecular Formula: C20H20FN3O3
Molecular Weight: 369.396
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 537679-36-0 |
|---|---|
| Molecular Formula | C20H20FN3O3 |
| Molecular Weight | 369.396 |
| IUPAC Name | 4-(4-ethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
| Standard InChI | InChI=1S/C20H20FN3O3/c1-3-27-16-10-4-13(5-11-16)18-17(12(2)22-20(26)24-18)19(25)23-15-8-6-14(21)7-9-15/h4-11,18H,3H2,1-2H3,(H,23,25)(H2,22,24,26) |
| Standard InChI Key | WHQLVAXLTRZLHB-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)NC3=CC=C(C=C3)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name reflects its tetrahydropyrimidine core, substituted at the 4-position with a 4-ethoxyphenyl group and at the 5-position with a carboxamide moiety linked to a 4-fluorophenyl ring. The 6-methyl and 2-oxo groups complete the heterocyclic framework. The ethoxy group () introduces steric bulk and electron-donating effects, while the fluorine atom on the phenyl ring enhances electronegativity, influencing intermolecular interactions.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS No. | 537679-36-0 |
| Molecular Formula | |
| Molecular Weight | 369.396 g/mol |
| IUPAC Name | 4-(4-ethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
| SMILES | CCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)NC3=CC=C(C=C3)F |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are critical for confirming the compound’s structure. For analogous DHPMs, -NMR spectra typically show:
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A doublet of doublets near 5.45 ppm for the tetrahydropyrimidine ring proton .
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Aromatic protons from the ethoxyphenyl ( 6.8–7.3 ppm) and fluorophenyl ( 7.1–7.7 ppm) groups .
Mass spectrometry data for related compounds reveal a molecular ion peak at 369.40 (), consistent with the molecular weight.
Synthesis and Optimization
Reaction Pathway
The synthesis follows a modified Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoamide, and urea. For this compound:
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Precursor Preparation: Ethyl acetoacetate reacts with 4-fluoroaniline to form -(4-fluorophenyl)-3-oxobutanamide .
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Cyclocondensation: The β-ketoamide reacts with 4-ethoxybenzaldehyde and urea in ethanol under reflux, catalyzed by HCl or acetic acid .
Table 2: Synthetic Conditions
| Component | Role | Conditions |
|---|---|---|
| 4-Ethoxybenzaldehyde | Aldehyde component | Ethanol, reflux (7–9 h) |
| -(4-Fluorophenyl)-3-oxobutanamide | β-Ketoamide derivative | 80–90°C, acidic pH |
| Urea | Cyclizing agent | Excess, 1:1.5 molar ratio |
Biological Activities and Mechanistic Insights
HIV Integrase Inhibition
A seminal study evaluated structurally related DHPMs as HIV-1 integrase strand transfer inhibitors (INSTIs) . Key findings include:
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IC Values: Analogous compounds exhibited IC values of 1.2–3.8 μM against HIV-1 integrase, comparable to first-generation INSTIs like raltegravir .
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Structure-Activity Relationship (SAR): The ethoxyphenyl group enhanced hydrophobic interactions with the integrase active site, while the fluorophenyl moiety improved metabolic stability .
Physicochemical Properties
Solubility and Stability
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Solubility: Low aqueous solubility (<0.1 mg/mL), necessitating formulation with co-solvents (e.g., DMSO).
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Stability: Stable under ambient conditions for 6 months; degradation occurs above 200°C.
Table 3: Thermal and Solubility Data
| Property | Value |
|---|---|
| Melting Point | 211–213°C (decomposition) |
| LogP (Octanol-Water) | 3.2 (predicted) |
| Aqueous Solubility | <0.1 mg/mL at 25°C |
Future Directions and Applications
Drug Development
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Prodrug Design: Esterification of the carboxamide group could enhance bioavailability.
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Combination Therapy: Synergy with reverse transcriptase inhibitors merits exploration .
Material Science
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Ligand Design: The fluorophenyl group’s electronegativity supports applications in coordination chemistry for catalysis.
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